molecular formula C8H13NO2 B067071 3-Cyclohexene-1-carboxylic acid, 1-amino-, methyl ester, (1S)- CAS No. 188177-99-3

3-Cyclohexene-1-carboxylic acid, 1-amino-, methyl ester, (1S)-

Cat. No. B067071
CAS RN: 188177-99-3
M. Wt: 155.19 g/mol
InChI Key: FNGUJQIETLABEY-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclohexene-1-carboxylic acid, 1-amino-, methyl ester, (1S)- is a chemical compound with potential applications in scientific research. This compound is a chiral compound, meaning it has two mirror image forms, and the (1S)- form is of particular interest due to its potential biological activity. In

Mechanism of Action

The mechanism of action of 3-Cyclohexene-1-carboxylic acid, 1-amino-, methyl ester, (3-Cyclohexene-1-carboxylic acid, 1-amino-, methyl ester, (1S)-)- is not fully understood, but it is believed to act as a ligand for GPCRs. GPCRs are transmembrane proteins that play a crucial role in cellular signaling and are important targets for drug development. By binding to these receptors, this compound may modulate cellular signaling pathways and have potential therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Cyclohexene-1-carboxylic acid, 1-amino-, methyl ester, (3-Cyclohexene-1-carboxylic acid, 1-amino-, methyl ester, (1S)-)- are still being studied. However, research has shown that this compound has potential as a ligand for GPCRs, which are involved in a wide range of physiological processes, including neurotransmission, hormone secretion, and immune response. This suggests that this compound may have potential as a therapeutic agent for a variety of diseases and conditions.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Cyclohexene-1-carboxylic acid, 1-amino-, methyl ester, (3-Cyclohexene-1-carboxylic acid, 1-amino-, methyl ester, (1S)-)- in lab experiments is its potential biological activity. This compound has been shown to have potential as a ligand for GPCRs, making it a promising starting material for the development of new drugs. However, one limitation of using this compound is its complex synthesis, which may make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on 3-Cyclohexene-1-carboxylic acid, 1-amino-, methyl ester, (3-Cyclohexene-1-carboxylic acid, 1-amino-, methyl ester, (1S)-)-. One area of research could focus on the development of new synthetic methods for this compound, which could make it more accessible for research and drug development. Additionally, research could focus on the biological activity of this compound and its potential therapeutic applications, particularly as a ligand for GPCRs. Finally, research could focus on the development of new compounds based on the structure of 3-Cyclohexene-1-carboxylic acid, 1-amino-, methyl ester, (3-Cyclohexene-1-carboxylic acid, 1-amino-, methyl ester, (1S)-)-, which could have even greater potential for drug discovery.

Synthesis Methods

The synthesis of 3-Cyclohexene-1-carboxylic acid, 1-amino-, methyl ester, (3-Cyclohexene-1-carboxylic acid, 1-amino-, methyl ester, (1S)-)- can be achieved through several methods, including asymmetric synthesis using chiral catalysts or chiral auxiliaries, or through resolution of racemic mixtures. One example of a synthesis method is through the use of chiral auxiliary (S)-2-phenyl-2-oxazoline, which can be used to synthesize the (3-Cyclohexene-1-carboxylic acid, 1-amino-, methyl ester, (1S)-)- form with high enantioselectivity.

Scientific Research Applications

3-Cyclohexene-1-carboxylic acid, 1-amino-, methyl ester, (3-Cyclohexene-1-carboxylic acid, 1-amino-, methyl ester, (1S)-)- has potential applications in scientific research, particularly in the field of drug discovery. This compound has been shown to have potential as a ligand for G protein-coupled receptors (GPCRs), which are important targets for drug development. Additionally, this compound has been shown to have potential as a starting material for the synthesis of other biologically active compounds.

properties

CAS RN

188177-99-3

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

methyl (1S)-1-aminocyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C8H13NO2/c1-11-7(10)8(9)5-3-2-4-6-8/h2-3H,4-6,9H2,1H3/t8-/m1/s1

InChI Key

FNGUJQIETLABEY-MRVPVSSYSA-N

Isomeric SMILES

COC(=O)[C@@]1(CCC=CC1)N

SMILES

COC(=O)C1(CCC=CC1)N

Canonical SMILES

COC(=O)C1(CCC=CC1)N

synonyms

3-Cyclohexene-1-carboxylicacid,1-amino-,methylester,(1S)-(9CI)

Origin of Product

United States

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